N-[1-(furan-2-yl)propan-2-yl]-1-phenylmethanesulfonamide

Lipophilicity Calculated log P Permeability surrogate

N-[1-(furan-2-yl)propan-2-yl]-1-phenylmethanesulfonamide is a chiral sulfonamide designed for de novo SAR campaigns targeting zinc-dependent enzymes (e.g., carbonic anhydrases, BACE-1). The phenylmethanesulfonamide tail provides a validated zinc-binding group and privileged P2 motif, enabling fragment expansion toward isoform-selective inhibitors. Deploy as a matched molecular pair with the methanesulfonamide analog to evaluate the impact of an aromatic benzylsulfonamide substituent on log P (~1.5–2.0 unit shift), solubility, and metabolic stability. Ideal for co-crystallization and soaking experiments; target engagement data must be generated experimentally.

Molecular Formula C14H17NO3S
Molecular Weight 279.35
CAS No. 1234811-54-1
Cat. No. B2671128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-2-yl)propan-2-yl]-1-phenylmethanesulfonamide
CAS1234811-54-1
Molecular FormulaC14H17NO3S
Molecular Weight279.35
Structural Identifiers
SMILESCC(CC1=CC=CO1)NS(=O)(=O)CC2=CC=CC=C2
InChIInChI=1S/C14H17NO3S/c1-12(10-14-8-5-9-18-14)15-19(16,17)11-13-6-3-2-4-7-13/h2-9,12,15H,10-11H2,1H3
InChIKeyOVTXYNOQIPNZHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(furan-2-yl)propan-2-yl]-1-phenylmethanesulfonamide (CAS 1234811-54-1): Procurement-Grade Sulfonamide Scaffold Overview


N-[1-(furan-2-yl)propan-2-yl]-1-phenylmethanesulfonamide (CAS 1234811-54-1) is a small-molecule sulfonamide built on a chiral 1-(furan-2-yl)propan-2-amine core coupled to a phenylmethanesulfonyl pharmacophore. The compound is catalogued by multiple research-chemical suppliers as a screening library member and a synthetic building block . Its structural hallmarks—an electron-rich furan ring, a lipophilic benzylsulfonamide tail, and a secondary sulfonamide NH—place it at the intersection of several medicinal-chemistry campaigns targeting enzyme inhibition (e.g., carbonic anhydrases, BACE-1, and kinases) where phenylmethanesulfonamide motifs have delivered nanomolar affinity in pre-optimized series [1]. However, direct quantitative structure–activity data for this specific compound remain largely absent from peer-reviewed primary literature as of the present search date.

Why N-[1-(furan-2-yl)propan-2-yl]-1-phenylmethanesulfonamide Cannot Be Replaced by Generic In-Class Analogs Without Rigorous Verification


Sulfonamides bearing the N-[1-(furan-2-yl)propan-2-yl] core share a common framework but differ critically in the sulfonamide N-substituent. Closest cataloged analogs include the methanesulfonamide (CAS 1234945-89-1), butane-1-sulfonamide (CAS 1235615-41-4), and 4-methylbenzenesulfonamide (CAS 952959-28-3) variants . In related medicinal-chemistry series, replacing a simple methanesulfonamide with a benzylsulfonamide can shift lipophilicity (Δ log P ≈ 1.5–2.0 units), modulate metabolic stability, and alter target residency time [1]. Consequently, assuming functional equivalence between, for example, the methanesulfonamide and phenylmethanesulfonamide analogs without explicit comparative data risks erroneous attribution of activity, off-target binding, or pharmacokinetic behavior. The evidence below, though currently limited to class-level inference, underscores why each analog must be treated as a distinct chemical probe.

N-[1-(furan-2-yl)propan-2-yl]-1-phenylmethanesulfonamide – Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Projection: Phenylmethanesulfonamide vs. Methanesulfonamide Congener

The target compound bears a benzylsulfonamide group that is absent in the simplest comparator N-(1-(furan-2-yl)propan-2-yl)methanesulfonamide (CAS 1234945-89-1) . Using consensus computed log P (XLogP3 and ACD/Labs), the phenylmethanesulfonamide adds approximately 1.5–2.0 log units relative to the methanesulfonamide congener, projecting enhanced membrane partitioning and potentially higher passive permeability in cell-based assays [1]. No experimental log P or PAMPA data were located for either compound in the primary literature at the time of search.

Lipophilicity Calculated log P Permeability surrogate

Structural Alert: Phenylmethanesulfonamide as a Privileged P2 Motif in BACE-1 Inhibition

Phenylmethanesulfonamide has been validated as a preferential P2 moiety in macrocyclic BACE-1 inhibitors, where it delivers single-digit nanomolar cellular IC50 values in optimized contexts (e.g., 4DPF crystal structure series) [1]. Although this specific compound has not been profiled against BACE-1, the presence of the identical terminal pharmacophore suggests potential applicability in structure-activity-relationship (SAR) campaigns. The closest matched heterocycle-fused phenylmethanesulfonamide derivative in the same series achieved an enzymatic IC50 of 0.014 μM and a cell-based IC50 of 0.007 μM, providing a benchmark for the privileged nature of the motif [1].

BACE-1 inhibition X-ray crystallography Structure-based design

Carbonic Anhydrase Inhibition Potential: Furan-Sulfonamide Scaffold Benchmarking

A recent study of fifteen furyl sulfonamides demonstrated sub-micromolar to low-nanomolar inhibition of human carbonic anhydrase isoforms I, II, IV, and IX, with several compounds exceeding the potency of the reference drug acetazolamide [1]. For instance, compound 8h in that series exhibited K_i values of 8.3 nM (hCA I), 6.7 nM (hCA II), 24.5 nM (hCA IV), and 4.1 nM (hCA IX) [1]. The target compound shares the furan-propan-2-amine backbone but replaces the aryl-sulfonamide terminus with a phenylmethanesulfonamide, a group known to chelate the catalytic zinc ion in carbonic anhydrase active sites [2]. Direct inhibition data for this precise compound are not available; however, the structural overlap supports its potential as a CA inhibitor scaffold distinct from the reported furyl-sulfonamides.

Carbonic anhydrase inhibition Isoform selectivity Furan sulfonamide series

Application Scenarios for N-[1-(furan-2-yl)propan-2-yl]-1-phenylmethanesulfonamide Based on Current Evidence


Fragment-Based or Combinatorial Library Synthesis for Enzyme Inhibitor Discovery

The compound is best deployed as a synthetic intermediate or diversity element in a parallel library. The phenylmethanesulfonamide tail is a validated zinc-binding group for carbonic anhydrases [1] and a privileged P2 motif for BACE-1 [2], making the scaffold suitable for fragment expansion toward isoform-selective or brain-penetrant inhibitors. The absence of published target-specific activity for this exact compound means that procurement is most appropriate for de novo SAR campaigns rather than for direct use as a pharmacological tool.

Physicochemical Comparator for Sulfonamide Congener Series

Where a research team already possesses data for the methanesulfonamide (CAS 1234945-89-1) or butane-1-sulfonamide (CAS 1235615-41-4) analogs , this compound serves as a matched molecular pair for evaluating the impact of an aromatic benzylsulfonamide substituent on log P, solubility, metabolic stability, and target engagement. The systematic Δ log P shift (~1.5–2.0 units) inferred from class-level analysis justifies its inclusion in matched-pair analysis studies.

Carbonic Anhydrase Isoform Selectivity Probe (Conditional)

Given that structurally related furyl-sulfonamides inhibit hCA I, II, IV, and IX with K_i values as low as 4.1 nM [1], this compound may exhibit a distinct selectivity profile due to its phenylmethanesulfonamide group. Procurement is recommended only if accompanied by a commitment to experimental K_i and selectivity profiling; until then, its use as a CA probe is unvalidated.

Crystal Structure Determination of Ligand–Target Complexes

The compound's favorable computed log P (2.5–3.0) and the established propensity of phenylmethanesulfonamide moieties to engage with enzyme active sites [2] make it a suitable candidate for co-crystallization or soaking experiments with purified carbonic anhydrases, BACE-1, or other zinc-dependent hydrolases. Such structural data would directly address the current evidence gap and validate its binding mode.

Quote Request

Request a Quote for N-[1-(furan-2-yl)propan-2-yl]-1-phenylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.